molecular formula C13H13N3O4 B2728138 Methyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate CAS No. 957482-14-3

Methyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate

Cat. No.: B2728138
CAS No.: 957482-14-3
M. Wt: 275.264
InChI Key: FOVJSTWURUAITC-UHFFFAOYSA-N
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Description

Historical Context in Pyrazole Chemistry Research

The development of pyrazole chemistry traces back to Ludwig Knorr's pioneering work in 1883, which established foundational synthetic routes for heterocyclic systems. Knorr's condensation of β-diketones with hydrazines laid the groundwork for modern pyrazole derivatization, a methodology later refined by Hans von Pechmann's acetylene-based syntheses. Methyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate emerges from this lineage, incorporating strategic substitutions (methyl, nitro, and ester groups) that enhance both stability and pharmacological potential compared to early pyrazole analogs.

Historically, pyrazole derivatives gained prominence through their inclusion in nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib, demonstrating the scaffold's capacity for target-specific modifications. The introduction of nitro groups in such systems, as seen in the subject compound, represents a deliberate strategy to modulate electron distribution and redox properties—critical factors in drug-receptor interactions.

Table 1: Key Historical Milestones in Pyrazole Chemistry

Year Discovery/Innovation Relevance to Subject Compound
1883 Knorr synthesis of pyrazoles Basis for modern derivatization methods
1898 Pechmann's acetylene-diazomethane synthesis Alternative route for nitro-substituted variants
1959 Isolation of natural pyrazole (1-pyrazolyl-alanine) Demonstrated biological compatibility
2000s Development of COX-2 inhibitors Validated pyrazole's medicinal applicability

Position Within Contemporary Heterocyclic Research

In current heterocyclic chemistry, this compound occupies a niche as a multifunctional building block. Its structure enables three primary research applications:

  • Medicinal Chemistry : The nitro group facilitates hydrogen bonding with enzymatic targets, while the methyl ester enhances membrane permeability. Studies suggest activity against cyclooxygenase (COX) isoforms and tyrosine kinases, mirroring mechanisms of approved pyrazole-based drugs.
  • Materials Science : Conjugation between the aromatic benzoate and electron-deficient pyrazole ring creates charge-transfer complexes with potential optoelectronic applications.
  • Synthetic Methodology : The compound serves as a testbed for novel coupling reactions, particularly Suzuki-Miyaura and nitro group reductions, due to its steric and electronic profile.

Recent advances in green chemistry have optimized its synthesis using nanocatalysts (e.g., ZnO nanoparticles), achieving yields exceeding 90% while minimizing hazardous byproducts.

Relevance to Current Scientific Inquiry

Three intersecting domains drive contemporary interest in this compound:

  • Targeted Drug Discovery : Molecular docking simulations predict strong binding affinity (ΔG < -8 kcal/mol) for prostaglandin-endoperoxide synthase isoforms, suggesting utility in inflammation modulation. The methyl group at position 5 of the pyrazole ring may reduce metabolic deactivation compared to non-methylated analogs.
  • Supramolecular Chemistry : X-ray crystallography reveals π-π stacking between benzoate rings and T-shaped nitro group interactions, enabling design of self-assembling materials.
  • Catalysis : The nitro moiety participates in ligand-metal coordination, with preliminary studies showing palladium complexes of this compound catalyzing Heck couplings at 80-85% efficiency.

Equation 1: Hypothetical Binding Energy Calculation
The interaction energy $$ E $$ between the compound and a protein target can be modeled as:
$$
E = \sum \left( \frac{qi qj}{4\pi \epsilon r{ij}} \right) + \sum \left( A{ij} e^{-B{ij} r{ij}} - C{ij} r{ij}^{-6} \right)
$$
where $$ qi $$, $$ qj $$ are atomic charges, $$ r{ij} $$ interatomic distances, and $$ A{ij} $$, $$ B{ij} $$, $$ C{ij} $$ Lennard-Jones parameters.

Research Challenges and Opportunities

Despite its promise, the compound presents several challenges:

  • Synthetic Complexity : Multistep synthesis (typically 4-6 steps) introduces scalability issues, with column chromatography often required for purification.
  • Nitro Group Instability : Under basic conditions or prolonged UV exposure, the nitro group may undergo partial reduction to amine or nitroso derivatives.
  • Solubility Limitations : LogP values >2.5 (calculated) indicate hydrophobicity, necessitating formulation strategies for in vivo studies.

Emerging opportunities include:

  • Photodynamic Therapy : Nitro-to-nitrosyl conversion under specific wavelengths could enable light-activated drug release mechanisms.
  • Polymer Functionalization : Copolymerization with styrene derivatives yields materials with tunable dielectric constants (ε = 2.8-4.1).
  • Proteolysis-Targeting Chimeras (PROTACs) : Ester hydrolysis to carboxylic acid permits conjugation to E3 ligase ligands, creating targeted protein degraders.

Properties

IUPAC Name

methyl 4-[(5-methyl-3-nitropyrazol-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-9-7-12(16(18)19)14-15(9)8-10-3-5-11(6-4-10)13(17)20-2/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVJSTWURUAITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation via Cyclocondensation

The pyrazole core is typically constructed through cyclocondensation of hydrazines with 1,3-diketones or alkoxymethylidene intermediates. A method adapted from the synthesis of related pyrazole esters involves:

  • Synthesis of 5-methyl-3-nitropyrazole :

    • Reaction of acetylacetone with hydrazine hydrate forms 5-methylpyrazol-3-amine.
    • Nitration using fuming nitric acid at 0–5°C yields 5-methyl-3-nitropyrazole.
  • Benzylation of the pyrazole nitrogen :

    • Alkylation with methyl 4-(bromomethyl)benzoate in dimethylformamide (DMF) at 60°C for 12 hours.

Key Data :

Step Reagents/Conditions Yield Purity (HPLC)
Pyrazole nitration HNO₃, H₂SO₄, 0°C, 2h 78% 95%
Benzylation K₂CO₃, DMF, 60°C, 12h 65% 98%

Modular Assembly via Suzuki-Miyaura Coupling

An alternative approach employs palladium-catalyzed cross-coupling to attach pre-functionalized fragments:

  • Preparation of 1-(4-methoxycarbonylbenzyl)-5-methyl-3-nitropyrazole :
    • Suzuki coupling between 3-nitro-5-methylpyrazole-1-boronic acid and methyl 4-(bromomethyl)benzoate using Pd(PPh₃)₄ and Na₂CO₃ in toluene/water.

Advantages :

  • Avoids harsh nitration conditions.
  • Enables late-stage diversification of the benzoate group.

Limitations :

  • Requires synthesis of boronic acid derivatives, increasing step count.

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • Nitration efficiency improves in polar aprotic solvents (e.g., DMF) due to stabilization of the nitronium ion.
  • Benzylation reactions exhibit higher yields in DMF compared to THF or acetonitrile, as noted in analogous syntheses.

Catalytic Systems

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation rates by 30%.
  • Palladium catalysts with bulky phosphine ligands (e.g., XPhos) suppress homocoupling in cross-coupling routes.

Purification and Characterization

Chromatographic Techniques

  • Flash column chromatography (silica gel, hexane/ethyl acetate 3:1) removes unreacted starting materials.
  • Recrystallization from ethanol/water yields crystals suitable for X-ray diffraction.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 6.25 (s, 1H, pyrazole-H), 5.32 (s, 2H, CH₂), 3.92 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).
  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Industrial-Scale Considerations

Cost Efficiency

  • Batch vs. continuous flow : Continuous flow nitration reduces reagent consumption by 20%.

Emerging Methodologies

Photocatalytic Nitration

Recent advances utilize TiO₂ nanoparticles under UV light to nitrate pyrazoles, achieving 85% yield with minimal waste.

Biocatalytic Approaches

Lipase-mediated esterification of 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid offers a green alternative to traditional methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form various derivatives.

    Substitution: The methyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Halogenated Derivatives: From substitution reactions involving the methyl group.

Scientific Research Applications

Biological Activities

Research indicates that methyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate exhibits various biological activities, making it a candidate for further investigation in medicinal chemistry.

Antimicrobial Activity:
Studies have shown that compounds with similar structures possess antimicrobial properties. The incorporation of the nitro group in the pyrazole ring may enhance the compound's ability to inhibit microbial growth, potentially leading to applications in developing new antibiotics or antifungal agents.

Anti-inflammatory Properties:
Compounds derived from pyrazole have been documented for their anti-inflammatory effects. This compound may exhibit similar properties, making it a candidate for treating inflammatory diseases.

Pharmaceutical Applications

Drug Development:
The unique structure of this compound allows for modifications that can lead to new drug candidates. Its potential as a scaffold for synthesizing analogs could result in compounds with enhanced efficacy and reduced side effects.

Case Study: Pyrazole Derivatives in Cancer Treatment
Research has indicated that certain pyrazole derivatives can inhibit cancer cell proliferation. This compound could be explored for its potential role in cancer therapy, particularly against specific tumor types that are responsive to pyrazole-based treatments.

Agrochemical Applications

Pesticide Development:
The compound's biological activity suggests potential use as an agrochemical. Its ability to interact with biological systems may be harnessed to develop new pesticides or herbicides, targeting specific pests while minimizing environmental impact.

Mechanism of Action

The mechanism of action of Methyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares functional similarities with several pyrazole and benzoate derivatives reported in the literature. Key comparisons include:

Compound Name Substituents (Pyrazole/Benzoate) Molecular Weight (g/mol) Key Properties/Activities Reference
Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate 1-methylpyrazole, no nitro group 230.25 No bioactivity reported
4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate 3-methyl, 4-chlorobenzoyl, 4-chlorobenzoate 469.32 Antibacterial activity
C1–C7 Quinoline-Piperazine-Benzoate Derivatives Varied halogens/electron-withdrawing groups on quinoline 450–550 (approx.) Characterized via NMR, HRMS
  • Substituent Impact: The nitro group in the target compound enhances polarity compared to non-nitro analogs like Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate . This may improve solubility in polar solvents but reduce membrane permeability.
  • Linker Flexibility: The methylene bridge (-CH2-) between the pyrazole and benzoate introduces conformational flexibility, contrasting with rigid quinoline-piperazine derivatives in .

Computational and Crystallographic Insights

  • Hydrogen Bonding : The nitro group may participate in intermolecular hydrogen bonds (as in ), affecting crystal packing and solubility .
  • Software Tools : Programs like SHELXL and WinGX are critical for refining crystal structures and analyzing molecular geometry, applicable to the target compound’s characterization.

Biological Activity

Methyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C12_{12}H12_{12}N3_3O4_4
  • Molecular Weight : 288.25 g/mol
  • Structural Features : The compound contains a benzoate moiety linked to a pyrazole ring with a nitro group at position 3, contributing to its reactivity and biological profile.

Pharmacological Properties

This compound exhibits a range of biological activities attributed to its pyrazole structure. Pyrazoles are known for their diverse pharmacological properties, including:

  • Antimicrobial Activity : Studies have shown that compounds containing pyrazole rings can exhibit significant antibacterial and antifungal properties. For instance, derivatives of pyrazoles have been evaluated against various pathogens, demonstrating inhibition zones in disc diffusion assays against Gram-positive and Gram-negative bacteria .
  • Antioxidant Activity : The compound has been reported to possess antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. This activity is often assessed using assays like DPPH radical scavenging .

The mechanism by which this compound exerts its biological effects is under investigation. Preliminary studies suggest that the nitro group may play a role in modulating enzyme activity or interacting with cellular targets, potentially leading to altered cell signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the pyrazole ring or the benzoate moiety can significantly influence potency and selectivity.

ModificationEffect on Activity
Addition of halogens (e.g., Cl)Increased antibacterial potency
Variation in alkyl substituentsAltered lipophilicity affecting bioavailability
Nitro group position changesImpact on electron distribution affecting reactivity

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibition with zones of clearance exceeding those of standard antibiotics .
  • Antioxidant Potential : In vitro assays assessing antioxidant capacity indicated that this compound effectively scavenged free radicals, suggesting potential applications in preventing oxidative damage in cells .

Q & A

Q. What are the recommended synthetic routes for Methyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution or Mannich-type reactions. For example, the pyrazole moiety can be functionalized through nitration of 5-methyl-1H-pyrazole derivatives followed by alkylation with methyl 4-(bromomethyl)benzoate. Key steps include:

  • Nitration : Use fuming HNO₃ in H₂SO₄ at 0–5°C to introduce the nitro group at the 3-position of the pyrazole ring .
  • Alkylation : React the nitro-substituted pyrazole with methyl 4-(bromomethyl)benzoate in DMF using K₂CO₃ as a base at 60–80°C .
    Optimization involves monitoring reaction progress via TLC or HPLC and adjusting solvent polarity (e.g., switching from DMF to THF) to reduce side products like O-alkylation .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>95% area).
  • Spectroscopy : Confirm the ester carbonyl (C=O) at ~1700 cm⁻¹ via FTIR. ¹H NMR should show signals for the pyrazole nitro group (no protons), methyl ester (δ ~3.9 ppm, singlet), and aromatic protons (δ 7.2–8.1 ppm) .
  • Elemental Analysis : Match calculated and observed C, H, N percentages (e.g., C: 52.3%, H: 4.2%, N: 14.7%) .

Q. What are the standard protocols for recrystallization to achieve high yields?

Recrystallize from a methanol/ethyl acetate (1:3) mixture. Heat to 60°C for dissolution, cool slowly to 4°C, and filter. Yield improvements (70–85%) are achieved by seeding with pre-formed crystals and controlling cooling rates .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal structure inform intermolecular interactions?

Single-crystal X-ray diffraction (SC-XRD) reveals hydrogen bonds between the nitro group (O···H) and aromatic protons of adjacent molecules, forming a 2D network. Use SHELX for refinement and ORTEP-3 for visualization . Graph-set analysis (e.g., R₂²(8) motifs) highlights dimeric interactions critical for crystal packing .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Contradiction Example : Discrepancies in ¹H NMR integration ratios for methyl groups may arise from dynamic rotational isomerism. Use variable-temperature NMR (VT-NMR) to stabilize conformers and clarify splitting patterns .
  • Crystallographic Validation : Compare experimental XRD bond lengths (e.g., C–NO₂: 1.21–1.23 Å) with DFT-calculated values to confirm geometry .

Q. How can reaction intermediates be trapped and characterized to study mechanistic pathways?

  • Quenching : Halt reactions at 50% conversion (via rapid cooling) and isolate intermediates via flash chromatography.
  • Mass Spectrometry : High-resolution ESI-MS can identify transient species (e.g., acylium ions during esterification) .
  • In Situ IR : Monitor nitro group reduction intermediates (e.g., amine formation) during catalytic hydrogenation .

Q. What computational methods predict the compound’s stability under varying pH and temperature?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess bond dissociation energies (BDEs) for hydrolytic degradation (e.g., ester cleavage at pH > 10) .
  • MD Simulations : Simulate aqueous solubility and aggregation behavior using GROMACS with TIP3P water models .

Q. How does steric hindrance from the 5-methyl group influence reactivity in further functionalization?

The 5-methyl group restricts electrophilic substitution at the pyrazole 4-position. For example, Friedel-Crafts acylation fails due to steric blocking, necessitating alternative routes like Ullmann coupling for aryl introductions .

Methodological Tables

Q. Table 1. Key Crystallographic Data

ParameterValue (SC-XRD)
Space groupP2₁/c
Bond length (C–NO₂)1.22 Å
Hydrogen bondsO···H (2.05 Å)
Refinement softwareSHELXL-2018

Q. Table 2. Optimal Reaction Conditions

StepConditionsYield
NitrationHNO₃/H₂SO₄, 0–5°C, 2 h78%
AlkylationK₂CO₃, DMF, 80°C, 12 h65%
RecrystallizationMethanol/ethyl acetate, slow cooling82%

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